

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

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Compound of Interest		
Compound Name:	Edans	
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At the heart of this assay is Förster Resonance Energy Transfer (FRET), a non-radiative process where an excited donor fluorophore transfers energy to a nearby acceptor molecule without the emission of a photon.[1] The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, typically occurring within a 1-10 nm range, and is inversely proportional to the sixth power of this distance.[1] This "molecular ruler" effect is the foundation of the assay's mechanism.[1]

In this system, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (**EDANS**) serves as the donor fluorophore, and 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL) acts as the non-fluorescent "dark quencher" acceptor.[1][2] The assay's design involves a synthetic peptide substrate that incorporates the specific cleavage sequence for the protease of interest.[2] **EDANS** is covalently linked to one end of the peptide, while DABCYL is attached to the other. [1][3]

The operational principle involves two states:

- Quenched State (Intact Substrate): When the peptide substrate is intact, EDANS and DABCYL are held in close proximity. Upon excitation of EDANS, the energy is efficiently transferred to DABCYL, which dissipates it as heat.[1] This results in significant quenching (>95%) of the EDANS fluorescence.[4]
- Fluorescent State (Cleaved Substrate): When the target protease recognizes and cleaves its
 specific sequence within the peptide, the EDANS and DABCYL moieties are separated.[1]
 This separation disrupts FRET, preventing energy transfer. Consequently, upon excitation,

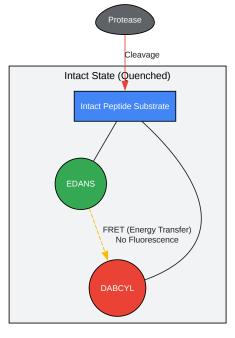


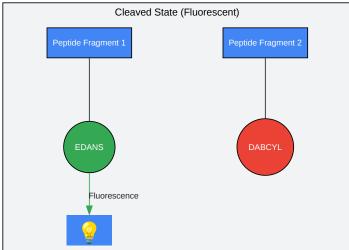




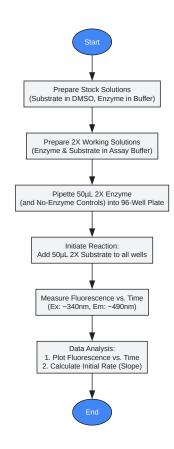
EDANS emits its characteristic fluorescence, and the increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage.[4][5]











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